molecular formula C12H11F3N2O4 B2538081 N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide CAS No. 452088-99-2

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide

Cat. No. B2538081
CAS RN: 452088-99-2
M. Wt: 304.225
InChI Key: FLLOXTTZHFMBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, 1-(carbamoylmethyl)-2-aryl-3,1-benzoxazines are prepared using BF3·OEt2-catalyzed reactions of aromatic aldehydes with 2-(N-substituted carbamoylmethylamino)benzyl alcohols . These methods suggest that the synthesis of "N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide" could also involve acylation and catalysis steps tailored to its specific functional groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and X-ray crystallography . For instance, the crystal structure of 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide was determined using X-ray crystallography, revealing internal hydrogen bonding that contributes to the rigidity of the molecule . These techniques would be essential in analyzing the molecular structure of "this compound" to understand its conformation and stability.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including interactions with anions and biological molecules. For example, a benzamide derivative with a 3,5-dinitrophenyl group exhibits a color transition in response to fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that "this compound" may also participate in specific chemical reactions based on its functional groups, which could be explored for sensor applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, vibrational frequencies, and electronic properties, are characterized using various analytical techniques . The HOMO-LUMO gap and molecular electrostatic potential (MEP) maps provide insights into the chemical reactivity and charge distribution within the molecule . These properties would be relevant for "this compound" to predict its reactivity and potential applications.

Case Studies

Several of the papers discuss the biological activities of benzamide derivatives, including fungicidal , antibacterial , antifungal , and anticancer activities . These studies highlight the potential of benzamide derivatives in pharmaceutical applications. For instance, some compounds showed good activity against plant fungi , while others exhibited antitumor activities in vitro . These case studies provide a foundation for exploring the biological activities of "this compound" in similar assays.

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives have been increasingly significant in various scientific fields, including nanotechnology, polymer processing, and biomedical applications. Their simple structure, coupled with a detailed understanding of their supramolecular self-assembly behavior, allows for their use as versatile, supramolecular building blocks. These compounds exhibit the ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, promoting applications in the biomedical field due to their multivalent nature (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Phase Behavior and Applications in Ionic Liquids

Research related to the liquid-liquid and solid-liquid phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes has been reviewed. This includes exploring the effects of cation and anion selection on solvent abilities, with implications for environmental-friendly solvent applications. Such research is critical for developing alternative solvents with tunable properties for applications in separating target molecules from aqueous solutions or extraction from original matrices (Zoran P. Visak et al., 2014).

Environmental Biodegradability of Polyfluoroalkyl Chemicals

The environmental biodegradability of polyfluoroalkyl chemicals , which can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as PFOA and PFOS, has been reviewed. This includes evaluating microbial degradation pathways, half-lives of precursors, defluorination potential, and identification of novel degradation intermediates. Such research is essential for assessing the environmental fate and effects of these chemicals, contributing to a better understanding of potential risks and benefits of their applications (Jinxia Liu, Sandra Mejia Avendaño, 2013).

Review of Aqueous Fluoroalkylation

A comprehensive review of aqueous fluoroalkylation highlights the progress in incorporating fluorinated or fluoroalkylated groups into target molecules under mild, environment-friendly conditions. This encompasses various fluoroalkylation reactions, including trifluoromethylation and perfluoroalkylation, conducted in water or with water presence, outlining the development of green chemistry practices (Hai‐Xia Song et al., 2018).

Mechanism of Action

Safety and Hazards

Benzamides should be handled with care. They can cause skin and eye irritation, and may cause respiratory irritation if inhaled . It’s recommended to use personal protective equipment and work in a well-ventilated area when handling these compounds .

Future Directions

The development of new benzamide derivatives is an active area of research in medicinal chemistry. The incorporation of fluorine atoms into benzamides is a promising strategy for increasing their metabolic stability and other desirable properties . Future research may focus on synthesizing new benzamide derivatives and evaluating their biological activities .

properties

IUPAC Name

N-[[2-(trifluoromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLOXTTZHFMBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C(F)(F)F)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.